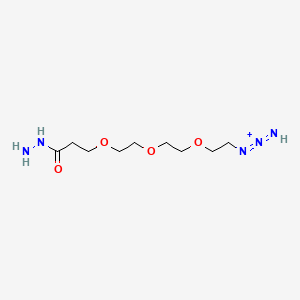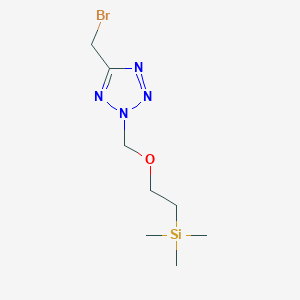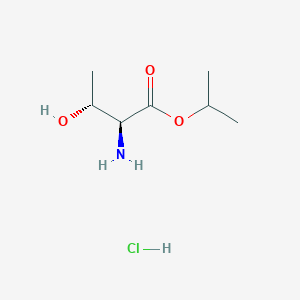
Tert-butyl (4-(3-(((benzyloxy)carbonyl)amino)propanamido)butyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (4-(3-(((benzyloxy)carbonyl)amino)propanamido)butyl)carbamate is a complex organic compound that features a tert-butyl carbamate group and a benzyloxycarbonyl-protected amine. This compound is often used in organic synthesis, particularly in the preparation of peptides and other biologically active molecules. The presence of the tert-butyl and benzyloxycarbonyl groups provides stability and protection to the molecule during various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4-(3-(((benzyloxy)carbonyl)amino)propanamido)butyl)carbamate typically involves multiple steps, starting from commercially available starting materials. One common method involves the protection of an amine group with a benzyloxycarbonyl (Cbz) group, followed by the coupling of the protected amine with a tert-butyl carbamate.
Protection of Amine Group: The amine group is protected using benzyloxycarbonyl chloride in the presence of a base such as triethylamine. This reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Coupling Reaction: The protected amine is then coupled with tert-butyl carbamate using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) or N,N’-diethylcarbodiimide (DEC). The reaction is usually performed in an inert atmosphere to avoid moisture and other contaminants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl (4-(3-(((benzyloxy)carbonyl)amino)propanamido)butyl)carbamate can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to remove the protecting groups, yielding the free amine and carbamate.
Substitution Reactions: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups using appropriate reagents.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the functional groups present in the molecule.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are commonly used.
Substitution: Reagents such as trifluoroacetic acid (TFA) or hydrogenation catalysts (e.g., palladium on carbon) can be used to remove the benzyloxycarbonyl group.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
The major products formed from these reactions include the deprotected amine, substituted derivatives, and oxidized or reduced forms of the compound.
Aplicaciones Científicas De Investigación
Tert-butyl (4-(3-(((benzyloxy)carbonyl)amino)propanamido)butyl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor for the development of pharmaceuticals and biologically active compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-butyl (4-(3-(((benzyloxy)carbonyl)amino)propanamido)butyl)carbamate involves the protection and deprotection of functional groups during chemical synthesis. The benzyloxycarbonyl group protects the amine from unwanted reactions, while the tert-butyl carbamate provides stability to the molecule. Upon deprotection, the free amine can participate in further reactions, enabling the synthesis of complex molecules.
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl carbamate: A simpler compound with similar protective properties.
Benzyloxycarbonyl-protected amines: Compounds with the benzyloxycarbonyl group protecting the amine.
N-Boc-protected amines: Compounds with the tert-butoxycarbonyl (Boc) group protecting the amine.
Uniqueness
Tert-butyl (4-(3-(((benzyloxy)carbonyl)amino)propanamido)butyl)carbamate is unique due to the combination of both tert-butyl and benzyloxycarbonyl protective groups, providing dual protection and stability during complex synthetic processes. This dual protection allows for selective deprotection and functionalization, making it a valuable intermediate in organic synthesis.
Propiedades
IUPAC Name |
benzyl N-[3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]butylamino]-3-oxopropyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O5/c1-20(2,3)28-19(26)22-13-8-7-12-21-17(24)11-14-23-18(25)27-15-16-9-5-4-6-10-16/h4-6,9-10H,7-8,11-15H2,1-3H3,(H,21,24)(H,22,26)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDSLLYQTYUJICL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCNC(=O)CCNC(=O)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O5 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(4S)-6-(Benzyloxy)-3,3-dimethyl-4-[(triethylsilyl)oxy]hexan-2-one](/img/structure/B8265411.png)
![2-chloro-1,5-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B8265423.png)

![1-Boc-4-[(trifluoromethyl)sulfonyl]piperazine](/img/structure/B8265430.png)

![Tert-butyl 3-[(2S)-2-hydroxypropoxy]propanoate](/img/structure/B8265438.png)
